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Compound of Interest

Compound Name: Cebranopadol

Cat. No.: B606582 Get Quote

A comprehensive analysis of preclinical and clinical data reveals the unique dual-receptor

mechanism and favorable efficacy profile of Cebranopadol compared to traditional opioids

across various species.

Researchers in the field of pain management now have access to a growing body of evidence

supporting the potential of Cebranopadol, a first-in-class analgesic, as a promising alternative

to conventional opioid therapies. This comparison guide synthesizes preclinical and clinical

findings, offering a detailed examination of Cebranopadol's efficacy, mechanism of action, and

experimental validation in different species. By presenting quantitative data in structured tables,

detailing experimental protocols, and visualizing key pathways, this guide provides a critical

resource for scientists and drug development professionals.

Cebranopadol distinguishes itself through its novel mechanism of action, acting as a potent

agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical µ-opioid

peptide (MOP) receptor.[1][2] This dual agonism is believed to contribute to its robust analgesic

effects while potentially mitigating some of the undesirable side effects associated with

traditional MOP receptor agonists, such as respiratory depression, abuse potential, and

physical dependence.[3][4]
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Extensive research has demonstrated Cebranopadol's analgesic efficacy across a range of

pain models in different species, from rodents to non-human primates and humans.

Preclinical Efficacy in Animal Models
In preclinical studies, Cebranopadol has shown significant antinociceptive and

antihyperalgesic effects in various rat models of acute, inflammatory, and neuropathic pain.[5]

Notably, it has demonstrated higher potency in models of chronic neuropathic pain compared to

acute nociceptive pain, a key differentiator from traditional opioids.[6] Studies in non-human

primates have further corroborated its analgesic efficacy, with Cebranopadol being

approximately 5-fold more potent than fentanyl in an acute thermal nociception assay.[7]

Animal Model Pain Type Species

Cebranopadol

ED50

(intravenous)

Reference

Tail-flick
Acute

Nociceptive
Rat 0.5 - 5.6 µg/kg [5]

Rheumatoid

Arthritis
Inflammatory Rat 0.5 - 5.6 µg/kg [5]

Bone Cancer Cancer Rat 0.5 - 5.6 µg/kg [5]

Spinal Nerve

Ligation
Neuropathic Rat 0.5 - 5.6 µg/kg [5]

Diabetic

Neuropathy
Neuropathic Rat 0.5 - 5.6 µg/kg [5]

Acute Thermal

Nociception

Acute

Nociceptive

Non-human

primate
2.9 µg/kg [7]

Clinical Efficacy in Humans
Cebranopadol has undergone numerous clinical trials, involving over 2,000 patients, and has

consistently demonstrated a promising efficacy and safety profile in treating moderate-to-

severe pain.[1][8] Phase II and III trials have shown its effectiveness in managing acute

postoperative pain (following bunionectomy and abdominoplasty) and chronic low back pain.[9]
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[10][11] In a Phase IIa trial for postoperative acute pain, Cebranopadol doses of 400 µg and

600 µg were found to be more effective than a 60 mg controlled-release dose of morphine in

reducing pain intensity.[10] Recent Phase III trials have confirmed its superiority over placebo

in reducing pain intensity and the need for rescue medication.[8][11]

Clinical Trial

(Pain Condition)

Comparison

Group

Primary Efficacy

Endpoint
Key Finding Reference

Phase IIa

(Postoperative

Acute Pain -

Bunionectomy)

Morphine CR 60

mg, Placebo

Sum of Pain

Intensity (SPI) 2-

10 hours

Cebranopadol

(400 µg, 600 µg)

more effective

than morphine

and placebo.

[10]

Phase II (Chronic

Low Back Pain)

Placebo,

Tapentadol

Change in pain

intensity

Cebranopadol

showed

statistically

significant and

clinically relevant

improvements

over placebo.

[12]

ALLEVIATE-1

Phase III

(Postoperative

Acute Pain -

Abdominoplasty)

Placebo

Pain Numeric

Rating Scale

(NRS) Area

Under the Curve

(AUC)

Statistically

significant

reduction in pain

intensity

compared to

placebo.

[11][13]

ALLEVIATE-2

Phase III

(Postoperative

Acute Pain -

Bunionectomy)

Placebo,

Oxycodone IR 10

mg

Pain Numeric

Rating Scale

(NRS) Area

Under the Curve

(AUC) 2-48

hours

Statistically

significant

reduction in pain

intensity

compared to

placebo.

[8][13]
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Cebranopadol's unique pharmacological profile stems from its balanced agonist activity at

NOP and MOP receptors.[14] While the MOP receptor is the primary target for traditional

opioids, leading to potent analgesia, its activation is also associated with significant side

effects. The co-activation of the NOP receptor by Cebranopadol is thought to modulate the

MOP-mediated effects, contributing to a more favorable safety profile.[3] This includes a

reduced risk of respiratory depression and a lower potential for abuse and dependence.[4][15]

The signaling pathway involves the activation of G-protein coupled receptors (GPCRs), leading

to downstream effects that ultimately reduce neuronal excitability and pain transmission.[16]
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Caption: Cebranopadol's dual agonism at MOP and NOP receptors activates inhibitory G-

proteins.

Experimental Protocols
The following outlines the general methodologies employed in the preclinical and clinical

evaluation of Cebranopadol.

Preclinical Pain Models (Rodents)
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Tail-flick Test (Acute Nociceptive Pain):

A radiant heat source is focused on the rat's tail.

The latency to flick the tail away from the heat is measured.

Cebranopadol or a comparator drug is administered (e.g., intravenously).

Tail-flick latencies are recorded at various time points post-administration to determine the

antinociceptive effect.

Spinal Nerve Ligation (Neuropathic Pain):

Under anesthesia, the L5 spinal nerve of a rat is tightly ligated.

After a recovery period, the development of mechanical allodynia (pain response to a non-

painful stimulus) is assessed using von Frey filaments.

The force required to elicit a paw withdrawal response is measured before and after drug

administration.

The reversal of allodynia indicates analgesic efficacy.
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Caption: A generalized workflow for assessing Cebranopadol's efficacy in preclinical pain

models.

Clinical Trials (Humans)
Randomized, Double-Blind, Placebo-Controlled Design:

Patients meeting specific inclusion criteria (e.g., moderate-to-severe pain following a

surgical procedure) are enrolled.

Participants are randomly assigned to receive either Cebranopadol, a placebo, or an

active comparator (e.g., morphine, oxycodone).

Both patients and investigators are blinded to the treatment allocation.

Pain intensity is assessed at regular intervals using a validated scale (e.g., Numeric

Rating Scale - NRS).

The use of rescue medication is also recorded.

The primary endpoint is typically the change in pain intensity from baseline compared to

the control group.

Safety and tolerability are monitored throughout the study.

In conclusion, the cross-species evidence for Cebranopadol's efficacy, combined with its

unique dual-receptor mechanism, positions it as a significant advancement in the search for

more effective and safer analgesics. The data presented here provide a solid foundation for

further research and development of this promising compound.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b606582?utm_src=pdf-body
https://www.benchchem.com/product/b606582?utm_src=pdf-body
https://www.benchchem.com/product/b606582?utm_src=pdf-body
https://www.benchchem.com/product/b606582?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Innovative Pain Treatments | Tris Pharma [trispharma.com]

2. Cebranopadol - Wikipedia [en.wikipedia.org]

3. Cebranopadol as a Novel Promising Agent for the Treatment of Pain - PMC
[pmc.ncbi.nlm.nih.gov]

4. Cebranopadol: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid
Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid
receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

6. firstwordpharma.com [firstwordpharma.com]

7. Functional Profile of Systemic and Intrathecal Cebranopadol in Non-human Primates -
PMC [pmc.ncbi.nlm.nih.gov]

8. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for
Cebranopadol, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of
Moderate-to-Severe Acute Pain - Tris Pharma [trispharma.com]

9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

10. Cebranopadol: A Novel, First-in-Class, Strong Analgesic: Results from a Randomized
Phase IIa Clinical Trial in Postoperative Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

12. Cebranopadol, a novel first-in-class analgesic drug candidate: first experience in patients
with chronic low back pain in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

13. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for
Cebranopadol, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of
Moderate-to-Severe Acute Pain - BioSpace [biospace.com]

14. biorxiv.org [biorxiv.org]

15. Cebranopadol for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Cebranopadol - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Unveiling Cebranopadol: A Cross-Species Examination
of a Novel Analgesic]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606582#cross-validation-of-cebranopadol-s-efficacy-
in-different-species]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.trispharma.com/innovation/pain/
https://en.wikipedia.org/wiki/Cebranopadol
https://pmc.ncbi.nlm.nih.gov/articles/PMC9268744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9268744/
https://pubmed.ncbi.nlm.nih.gov/30927089/
https://pubmed.ncbi.nlm.nih.gov/30927089/
https://pubmed.ncbi.nlm.nih.gov/24713140/
https://pubmed.ncbi.nlm.nih.gov/24713140/
https://firstwordpharma.com/story/4261412
https://pmc.ncbi.nlm.nih.gov/articles/PMC8446297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8446297/
https://www.trispharma.com/tris-pharma-announces-positive-results-from-alleviate-2-phase-3-pivotal-trial-for-cebranopadol-an-investigational-first-in-class-oral-dual-nmr-agonist-for-the-treatment-of-moderate-to-severe-acute-p/
https://www.trispharma.com/tris-pharma-announces-positive-results-from-alleviate-2-phase-3-pivotal-trial-for-cebranopadol-an-investigational-first-in-class-oral-dual-nmr-agonist-for-the-treatment-of-moderate-to-severe-acute-p/
https://www.trispharma.com/tris-pharma-announces-positive-results-from-alleviate-2-phase-3-pivotal-trial-for-cebranopadol-an-investigational-first-in-class-oral-dual-nmr-agonist-for-the-treatment-of-moderate-to-severe-acute-p/
https://www.managedhealthcareexecutive.com/view/first-in-class-cebranopadol-moving-to-phase-3-trials
https://pubmed.ncbi.nlm.nih.gov/29871387/
https://pubmed.ncbi.nlm.nih.gov/29871387/
https://www.appliedclinicaltrialsonline.com/view/investigational-pain-therapy-cebranopadol-succeeds-phaseiii-clinical-trial
https://pmc.ncbi.nlm.nih.gov/articles/PMC5761752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5761752/
https://www.biospace.com/press-releases/tris-pharma-announces-positive-results-from-alleviate-2-phase-3-pivotal-trial-for-cebranopadol-an-investigational-first-in-class-oral-dual-nmr-agonist-for-the-treatment-of-moderate-to-severe-acute-pain
https://www.biospace.com/press-releases/tris-pharma-announces-positive-results-from-alleviate-2-phase-3-pivotal-trial-for-cebranopadol-an-investigational-first-in-class-oral-dual-nmr-agonist-for-the-treatment-of-moderate-to-severe-acute-pain
https://www.biospace.com/press-releases/tris-pharma-announces-positive-results-from-alleviate-2-phase-3-pivotal-trial-for-cebranopadol-an-investigational-first-in-class-oral-dual-nmr-agonist-for-the-treatment-of-moderate-to-severe-acute-pain
https://www.biorxiv.org/content/10.1101/2023.07.21.550008v1.full
https://pubmed.ncbi.nlm.nih.gov/37556044/
https://pubchem.ncbi.nlm.nih.gov/compound/Cebranopadol
https://www.benchchem.com/product/b606582#cross-validation-of-cebranopadol-s-efficacy-in-different-species
https://www.benchchem.com/product/b606582#cross-validation-of-cebranopadol-s-efficacy-in-different-species
https://www.benchchem.com/product/b606582#cross-validation-of-cebranopadol-s-efficacy-in-different-species
https://www.benchchem.com/product/b606582#cross-validation-of-cebranopadol-s-efficacy-in-different-species
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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